5,5'-Carbonyldiisophthalic acid

Gas Separation CO2 Capture Metal-Organic Frameworks

5,5'-Carbonyldiisophthalic acid (H4cdip) is a symmetric, aromatic tetracarboxylic acid ligand featuring two isophthalic acid moieties linked by a central ketone bridge. This molecular architecture provides four carboxylate coordination sites, enabling the construction of diverse three-dimensional metal-organic frameworks (MOFs) with permanent porosity and functionalized pore surfaces.

Molecular Formula C17H10O9
Molecular Weight 358.3 g/mol
CAS No. 43080-50-8
Cat. No. B3178193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Carbonyldiisophthalic acid
CAS43080-50-8
Molecular FormulaC17H10O9
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
InChIKeyNDEURWFVDGQGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Carbonyldiisophthalic Acid (CAS 43080-50-8): Tetracarboxylic Acid Ligand for MOF Synthesis and Advanced Material Fabrication


5,5'-Carbonyldiisophthalic acid (H4cdip) is a symmetric, aromatic tetracarboxylic acid ligand featuring two isophthalic acid moieties linked by a central ketone bridge . This molecular architecture provides four carboxylate coordination sites, enabling the construction of diverse three-dimensional metal-organic frameworks (MOFs) with permanent porosity and functionalized pore surfaces [1]. The carbonyl group imparts polarity and a site for photochemical activity, distinguishing it from purely hydrocarbon or ether-bridged tetracarboxylate linkers [2].

Why 5,5'-Carbonyldiisophthalic Acid Cannot Be Simply Replaced by Other Tetracarboxylic Acids


The central ketone bridge of H4cdip is not a structural spectator; it fundamentally alters the properties of the resulting MOF in ways that cannot be replicated by other tetracarboxylate linkers. Substituting H4cdip with an ether-bridged analog (e.g., 5,5'-oxydiisophthalic acid) or a simpler aromatic acid (e.g., pyromellitic acid) leads to frameworks with significantly different gas adsorption capacities, hydrolytic stability, and photo-responsiveness [1]. The polar carbonyl group enhances CO2 affinity via electrostatic interactions and serves as a photoactive site for radical generation, enabling applications in gas separation and advanced optical materials that are inaccessible to other ligands [2].

Quantitative Evidence for Selecting 5,5'-Carbonyldiisophthalic Acid Over Alternative Linkers


CO2 Adsorption Capacity: H4cdip-Based MOF Outperforms MOF-74 and Cu-BTC at 273 K and 1 bar

A ketone-functionalized Cu-MOF synthesized from H4cdip exhibits a CO2 uptake of 46.7 wt% at 273 K and 1 bar [1]. This value exceeds that of MOF-74, a benchmark material renowned for its high CO2 affinity at low pressures, and also surpasses the CO2 uptake of Cu-BTC (42.2 wt%, converted from 9.59 mmol/g) measured under identical conditions [2].

Gas Separation CO2 Capture Metal-Organic Frameworks

Exceptional Chemical Stability: H4cdip-Eu MOF Remains Intact Across the Full pH 1–14 Range

A europium-based MOF constructed from H4cdip ([(CH3)2NH2][Eu(cdip)(H2O)]) demonstrates extraordinary stability in aqueous solutions across a broad pH range of 1 to 14, a property that is rarely observed in metal-organic frameworks [1]. While a few other MOFs like Fe-HAF-1 also exhibit pH 1–14 stability, the H4cdip-Eu framework maintains its crystallinity and functionality under these extreme conditions, as confirmed by PXRD and luminescence measurements [2].

Chemical Stability Aqueous-Phase Applications Lanthanide MOFs

Unique Dual-Stimuli Photochromism: H4cdip-Zn MOF Responds to Both UV and X-Ray Irradiation

A zinc-based MOF assembled from H4cdip ([Zn4(μ2-O)(μ3-O)(cdip)2(DMF)]n) exhibits instant and reversible photochromic behavior under both 365 nm UV and X-ray irradiation [1]. This dual-stimuli responsiveness is attributed to the radical formation on the benzophenone unit (the ketone bridge) and is not commonly observed in other tetracarboxylate-based MOFs. In contrast, many photochromic MOFs rely on viologen derivatives or azobenzene moieties and typically respond to a single light source (UV only) [2].

Photochromic Materials Optical Switching Erasable Printing

High Catalytic Turnover Number: H4cdip-Nd MOF Achieves TON of 500 for Cyanosilylation

The lanthanide MOF Nd-cdip, constructed from H4cdip, functions as a heterogeneous Lewis acid catalyst for the cyanosilylation of aldehydes at room temperature, achieving an excellent turnover number (TON) of 500 under solvent-free conditions [1]. This value is high compared to many other MOF-based catalysts for this reaction. For instance, a MIL-101(Cr)-based catalyst reported a TON of 200 for a similar reaction, and a UiO-66-NH2 catalyst achieved a TON of 150 [2].

Heterogeneous Catalysis Cyanosilylation Lewis Acid Catalysis

High-Value Application Scenarios for 5,5'-Carbonyldiisophthalic Acid Based on Demonstrated Performance


High-Capacity CO2 Capture and Separation

The H4cdip-derived Cu-MOF's CO2 uptake of 46.7 wt% at 273 K and 1 bar, which exceeds benchmark materials like MOF-74, makes it a prime candidate for post-combustion carbon capture, natural gas sweetening, and biogas upgrading. Its performance under ambient pressure conditions is particularly relevant for industrial processes requiring energy-efficient separation [1].

Stable Luminescent Sensors for Biological and Environmental Monitoring

The Eu-cdip MOF's remarkable stability across pH 1–14 and its fast, sensitive detection of uric acid and 1-hydroxypyrene in human urine (with Ksv up to 7.01 × 104 M⁻¹ and LOD down to 0.54 µM) demonstrate its utility for point-of-care diagnostics and environmental pollutant sensing in complex aqueous matrices [2].

Advanced Optical Switching and Inkless Erasable Printing

The Zn-cdip MOF's unique dual-stimuli photochromism under both UV and X-ray irradiation, combined with its reversible fluorescence modulation, enables applications in high-security anti-counterfeiting labels, optical data storage devices, and rewritable printing media that require multi-level authentication or non-destructive readout [3].

Solvent-Free Heterogeneous Catalysis for Fine Chemical Synthesis

The Nd-cdip MOF's high TON of 500 for cyanosilylation under solvent-free conditions positions it as an efficient, reusable heterogeneous catalyst for the synthesis of cyanohydrins and 2,3-dihydroquinazolin-4(1H)-one derivatives, offering a greener and more cost-effective alternative to homogeneous Lewis acid catalysts [4].

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